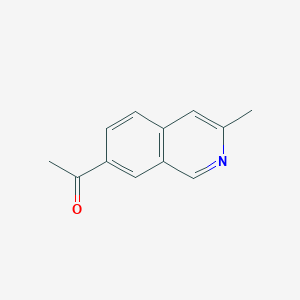
4,4'-((4-Chlorophenyl)methylene)dianiline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-((4-Chlorophenyl)methylene)dianiline is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of two aniline groups connected by a methylene bridge, with a chlorophenyl group attached to the methylene carbon. This compound is known for its applications in various industrial processes, particularly in the production of polymers and resins.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-((4-Chlorophenyl)methylene)dianiline typically involves the reaction of 4-chlorobenzaldehyde with aniline in the presence of a catalyst. The reaction proceeds through a condensation mechanism, forming the methylene bridge between the two aniline groups.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity, often involving the use of solvents such as ethanol or methanol to facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 4,4’-((4-Chlorophenyl)methylene)dianiline can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: It can participate in electrophilic substitution reactions, particularly at the aniline nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents or nitrating agents under acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aniline derivatives.
Aplicaciones Científicas De Investigación
4,4’-((4-Chlorophenyl)methylene)dianiline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of high-performance polymers and resins, particularly in the automotive and aerospace industries.
Mecanismo De Acción
The mechanism of action of 4,4’-((4-Chlorophenyl)methylene)dianiline involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. In biological systems, it may interfere with cellular processes by forming reactive intermediates that can damage cellular components.
Comparación Con Compuestos Similares
4,4’-Methylenedianiline: Similar structure but lacks the chlorophenyl group.
4,4’-Diaminodiphenylmethane: Another related compound with similar applications in polymer production.
Uniqueness: 4,4’-((4-Chlorophenyl)methylene)dianiline is unique due to the presence of the chlorophenyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where specific chemical modifications are required.
Propiedades
Fórmula molecular |
C19H17ClN2 |
|---|---|
Peso molecular |
308.8 g/mol |
Nombre IUPAC |
4-[(4-aminophenyl)-(4-chlorophenyl)methyl]aniline |
InChI |
InChI=1S/C19H17ClN2/c20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12,19H,21-22H2 |
Clave InChI |
HNMRVPBVTUOJOG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



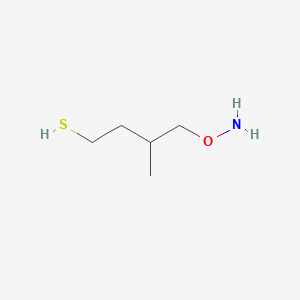
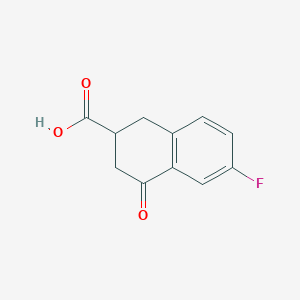
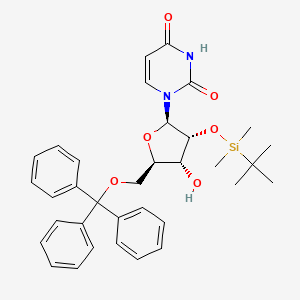
![3-(pyrrolidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B12836075.png)
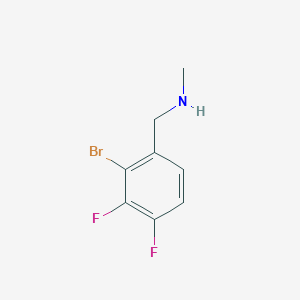
![6-Chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12836089.png)
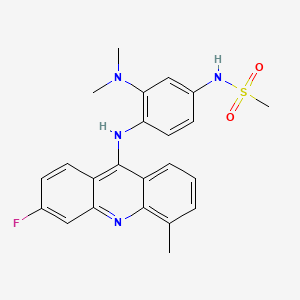
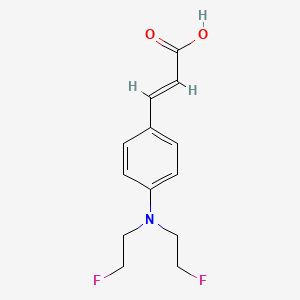
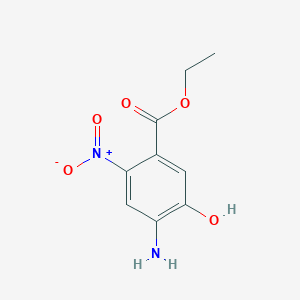
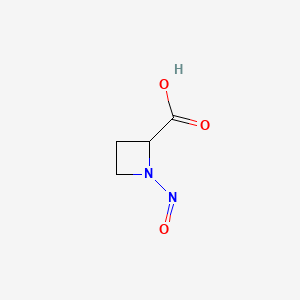
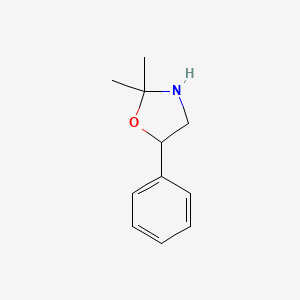
![s-[3-(Trifluoromethyl)phenyl]cysteine](/img/structure/B12836115.png)
